4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid
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Overview
Description
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including sulfonic acid, azo, and pyrazolinone moieties, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo compound. Subsequent steps involve the introduction of sulfonic acid groups and other functional groups under controlled conditions. The reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. Large-scale reactors and continuous flow systems are employed to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted compounds, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, while the azo and pyrazolinone moieties contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties but lacking the complex functional groups of the target compound.
Sulfanilic acid: Contains a sulfonic acid group and an amino group, used in dye synthesis and as a reagent in analytical chemistry.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
17828-77-2 |
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Molecular Formula |
C19H20N4O11S3 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C19H20N4O11S3/c1-12-18(19(24)23(22-12)13-3-5-14(6-4-13)36(27,28)29)21-20-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32) |
InChI Key |
STMNKFHLAVUWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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